
Dapiprazole
Descripción general
Descripción
Dapiprazole is a pharmaceutical compound primarily used in ophthalmology. It is an alpha-adrenergic blocking agent that is commonly employed to reverse mydriasis, which is the dilation of the pupil, induced by adrenergic or parasympatholytic agents during eye examinations . The compound is known for its ability to induce miosis, or constriction of the pupil, without significantly affecting the ciliary muscle or intraocular pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dapiprazole is synthesized through a multi-step chemical process. The synthesis involves the formation of a triazolopyridine ring system, which is then functionalized with a piperazine moiety. The key steps include:
- Formation of the triazolopyridine core.
- Alkylation of the triazolopyridine with a suitable alkylating agent.
- Introduction of the piperazine ring through nucleophilic substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The final product is typically purified through recrystallization or chromatographic techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Dapiprazole undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolytic degradation under neutral and alkaline conditions.
Oxidation: this compound is relatively stable under oxidative conditions.
Photolysis: The compound can degrade under exposure to light.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions at different pH levels.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Photolysis: Exposure to UV light.
Major Products Formed: The degradation products of this compound vary depending on the reaction conditions. Hydrolytic degradation typically results in the cleavage of the triazolopyridine ring, while photolytic degradation can lead to the formation of various photoproducts .
Aplicaciones Científicas De Investigación
Reversal of Mydriasis
Dapiprazole is primarily indicated for reversing mydriasis induced by various mydriatic agents. Research has shown that a single drop of this compound can have a clinical effect equivalent to multiple drops of other regimens, enhancing cost-effectiveness and patient comfort .
- Study Findings : A study demonstrated this compound's efficacy in reversing mydriasis caused by 2.5% phenylephrine and 0.5% tropicamide. The average recovery time for pupils treated with this compound was significantly shorter compared to untreated eyes .
Management of Pigmentary Glaucoma
This compound has been explored as an adjunctive treatment for pigmentary glaucoma. In a long-term study involving patients with this condition, this compound was administered alongside timolol, resulting in significant improvements in aqueous humor dynamics and total outflow facility over a 36-month period .
- Clinical Implications : The introduction of this compound in managing pigmentary glaucoma may enhance treatment outcomes by reducing pigment shedding and improving trabecular meshwork clearance .
Case Study 1: Efficacy in Optometry Students
A double-masked crossover study involving optometry students assessed this compound's effectiveness in reversing mydriasis induced by phenylephrine and tropicamide. Results indicated that this compound was safe and effective, providing rapid reversal of dilation .
Case Study 2: Comparative Effectiveness
In another trial comparing different dosing regimens of this compound, it was found that a single drop had comparable efficacy to the traditional two-drop regimen. This finding supports the use of this compound as a more efficient option for practitioners .
Summary Table: this compound Applications
Mecanismo De Acción
Dapiprazole exerts its effects by blocking alpha1-adrenergic receptors in smooth muscle. This action leads to the constriction of the dilator muscle of the iris, resulting in miosis . The compound does not significantly affect the ciliary muscle, which means it does not alter the depth of the anterior chamber or the thickness of the lens . The primary molecular targets of this compound are the alpha1A, alpha1B, and alpha1D adrenergic receptors .
Comparación Con Compuestos Similares
Thymoxamine: Another alpha-adrenergic blocking agent used to reverse mydriasis.
Pilocarpine: A cholinergic agent used to induce miosis but works through a different mechanism by stimulating muscarinic receptors.
Uniqueness of Dapiprazole: this compound is unique in its selective action on alpha1-adrenergic receptors, which allows it to effectively reverse mydriasis without significantly affecting other ocular parameters such as intraocular pressure or ciliary muscle function . This makes it particularly useful in ophthalmic applications where precise control of pupil size is required.
Actividad Biológica
Dapiprazole, an alpha-adrenergic blocking agent, is primarily known for its role in ophthalmology as a miotic agent that counteracts pupillary dilation. This article delves into the biological activity of this compound, exploring its mechanisms, clinical applications, and research findings.
This compound functions by blocking alpha1-adrenergic receptors located in the smooth muscle of the iris. This blockade leads to miosis (pupil constriction) by inhibiting the dilator muscle of the iris without significantly affecting ciliary muscle contraction. Consequently, there are no notable changes in anterior chamber depth or lens thickness, nor does it alter intraocular pressure (IOP) in normal or elevated IOP conditions .
Key Mechanisms:
- Alpha1-Adrenergic Receptor Antagonism: this compound blocks these receptors, which mediates its miotic effects.
- No Effect on Ciliary Muscle: Unlike other miotic agents, this compound does not induce changes in anterior chamber depth or lens thickness .
Clinical Applications
This compound was initially approved for reversing iatrogenically induced mydriasis caused by adrenergic agents like phenylephrine or parasympatholytic agents such as tropicamide. Its efficacy is particularly noted in various clinical scenarios:
- Postoperative Conditions: this compound has shown benefits in alleviating night halos and postoperative blur, especially after LASIK surgery .
- Pseudophakia Management: It is also beneficial for pseudophakic patients who experience large pupil-related complications .
- Potential in Glaucoma Treatment: Some evidence suggests this compound may reduce intraocular pressure in patients with pigmentary glaucoma by decreasing pigment shedding and enhancing outflow facility .
Research Findings
Numerous studies have evaluated this compound's effectiveness and safety profile. Below are summarized findings from key research:
Case Studies
-
Case Study on Night Halos:
A study involving patients post-LASIK reported significant improvement in visual disturbances attributed to large pupils when treated with this compound. Patients noted a reduction in night halos within 10 minutes of administration . -
Management of Pseudophakia:
In patients with pseudophakia experiencing large pupils, this compound was administered to mitigate visual aberrations. The results indicated a marked improvement in visual clarity without adverse effects on accommodation or IOP .
Stability and Degradation Studies
Research has also focused on the stability of this compound under various stress conditions:
- Oxidative Stress: this compound demonstrated significant degradation when exposed to hydrogen peroxide, indicating sensitivity to oxidative conditions. However, it remained stable under heat and light stress conditions .
Condition | Stability Observed |
---|---|
Heat | Stable; only 0.14% degradation noted |
Light | Stable; major peak area maintained (99.91%) |
Oxidative Stress | Significant degradation with additional peaks observed |
Propiedades
IUPAC Name |
3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19/h2-3,6-7H,4-5,8-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWZESUMWJKKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223140 | |
Record name | Dapiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dapiprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 7.51e-01 g/L | |
Record name | Dapiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapiprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dapiprazole acts through blocking the alpha1-adrenergic receptors in smooth muscle. It produces miosis through an effect on the dilator muscle of the iris and does not have any significant activity on ciliary muscle contraction and, therefore does not induce a significant change in the anterior chamber depth or the thickness of the lens. | |
Record name | Dapiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72822-12-9 | |
Record name | Dapiprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72822-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapiprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RNZ8GJO7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dapiprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.